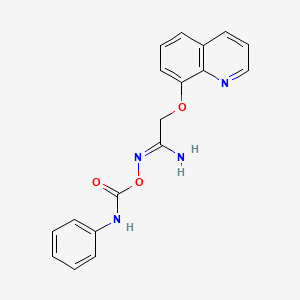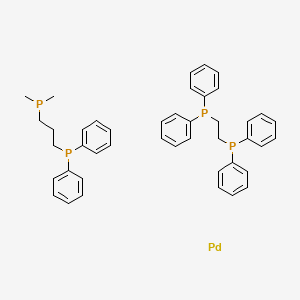
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium is a coordination compound that features palladium as the central metal atom. This compound is known for its applications in catalysis, particularly in cross-coupling reactions. The ligands, 1,2-bis(diphenylphosphino)ethane and 1-dimethylphosphino-3-diphenylphosphinopropane, play a crucial role in stabilizing the palladium center and enhancing its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium typically involves the reaction of palladium(II) chloride with the ligands 1,2-bis(diphenylphosphino)ethane and 1-dimethylphosphino-3-diphenylphosphinopropane. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The ligands are dissolved in an appropriate solvent, such as dichloromethane or toluene, and then added to a solution of palladium(II) chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) under appropriate conditions.
Substitution: The ligands can be substituted with other phosphine ligands or other coordinating groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane, toluene, or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can result in new palladium-phosphine complexes .
Scientific Research Applications
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium exerts its effects involves the coordination of the palladium center with the ligands. The ligands stabilize the palladium center and facilitate its participation in catalytic cycles. The compound acts as a catalyst by forming transient intermediates with the reactants, which then undergo various transformations to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(diphenylphosphino)ethane palladium(II) chloride
- 1,2-Bis(dimethylphosphino)ethane palladium(II) chloride
- 1,3-Bis(diphenylphosphino)propane palladium(II) chloride
Uniqueness
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium is unique due to the combination of its ligands, which provide a balance of steric and electronic properties. This balance enhances the reactivity and selectivity of the palladium center, making it a highly effective catalyst in various chemical reactions .
Properties
Molecular Formula |
C43H46P4Pd |
|---|---|
Molecular Weight |
793.1 g/mol |
IUPAC Name |
3-dimethylphosphanylpropyl(diphenyl)phosphane;2-diphenylphosphanylethyl(diphenyl)phosphane;palladium |
InChI |
InChI=1S/C26H24P2.C17H22P2.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-18(2)14-9-15-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17;/h1-20H,21-22H2;3-8,10-13H,9,14-15H2,1-2H3; |
InChI Key |
PXGKEBFLIYQVFK-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CCCP(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)
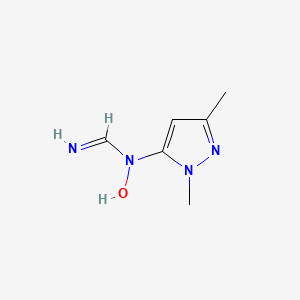
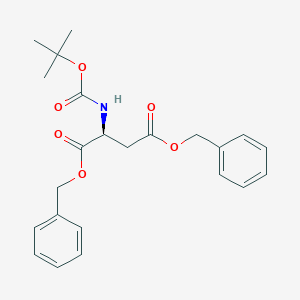
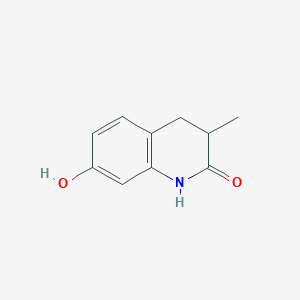
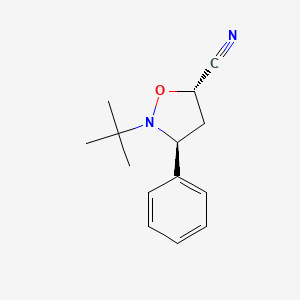
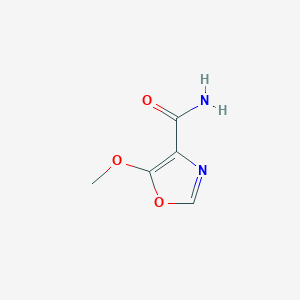
![(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12892180.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
![(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B12892192.png)
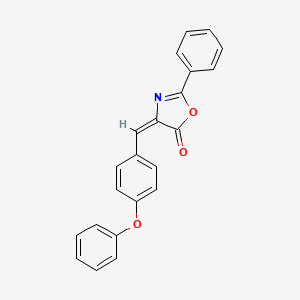
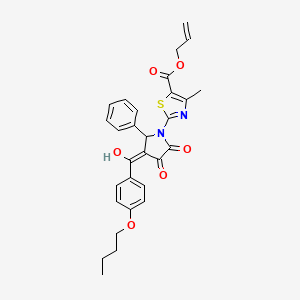
![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
